molecular formula C26H20N2O4 B11643149 5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone CAS No. 42916-26-7

5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

Cat. No.: B11643149
CAS No.: 42916-26-7
M. Wt: 424.4 g/mol
InChI Key: SFQRCMQHKXJWKY-UHFFFAOYSA-N
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Description

5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.0²,⁸.0³,⁷.0¹⁰,¹⁴]hexadec-15-ene-4,6,11,13-tetrone is a structurally complex polycyclic compound featuring a pentacyclic framework with fused rings, two phenyl substituents, and four ketone groups. Key properties include:

  • Molecular Formula: C₂₆H₂₀N₂O₄
  • Molecular Weight: 424.4 g/mol
  • CAS Registry Numbers: Discrepancies exist in provided sources (42916-26-7 vs.
  • Physicochemical Properties: XLogP3 = 2.1 (moderate lipophilicity), topological polar surface area = 74.8 Ų (moderate hydrogen-bonding capacity), and a high complexity index of 874 due to its intricate stereochemistry .
  • Synonyms: STK075739, NSC376735, and ChemDiv1_008421 .

Properties

CAS No.

42916-26-7

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

5,12-diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

InChI

InChI=1S/C26H20N2O4/c29-23-19-15-11-12-16(20(19)24(30)27(23)13-7-3-1-4-8-13)18-17(15)21-22(18)26(32)28(25(21)31)14-9-5-2-6-10-14/h1-12,15-22H

InChI Key

SFQRCMQHKXJWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of polycyclic quinones and diaza derivatives. Below is a detailed comparison with key analogues:

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents XLogP3 Topological Polar Surface Area (Ų) Notable Properties References
Target Compound C₂₆H₂₀N₂O₄ 2 phenyl, 4 ketones 2.1 74.8 High rigidity, synthetic intermediate
6,11-Diphenyl-naphthacene-5,12-quinone C₃₂H₂₀O₂ 2 phenyl, 2 quinone groups N/A ~85 (estimated) Photochromic, thermal stability
5,6,11,12-Tetrahydroxy-naphthacene C₂₀H₁₂O₄ 4 hydroxyl groups -0.5 125.0 High polarity, redox-active
5,6,11,12-Tetraphenyl-naphthacene C₄₄H₃₂ 4 phenyl groups 8.9 0.0 Hydrophobic, luminescent material

Key Observations:

Substituent Effects on Polarity: The target compound’s ketone groups confer moderate polarity (TPSA = 74.8 Ų), intermediate between hydroxyl-rich analogues (e.g., tetrahydroxy-naphthacene, TPSA = 125 Ų ) and non-polar tetraphenyl derivatives (TPSA = 0 Ų ). Hydroxyl groups in naphthacenequinones enhance solubility in polar solvents but reduce thermal stability compared to the target compound’s ketone-based framework .

Photochromic vs.

Synthetic Pathways: Early naphthacene derivatives (e.g., tetrahydroxy compounds) were synthesized via Grignard reactions (e.g., MgPhBr additions to quinones) , whereas the target compound’s synthesis likely involves advanced cyclization strategies, though specifics are unavailable in the evidence .

In contrast, hydroxylated naphthacenes () show redox activity relevant to antioxidant applications .

Biological Activity

5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone (CAS No. 646059-14-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a unique pentacyclic structure with two phenyl groups and multiple carbonyl functionalities, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC23H18N2O4
Molecular Weight386.39 g/mol
CAS Number646059-14-5
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Several studies have investigated the antimicrobial potential of similar diazapentacyclic compounds against a range of bacterial strains:

  • Mechanism of Action : The exact mechanism is still under investigation; however, it is hypothesized that the presence of multiple carbonyl groups and the rigid structure may enhance binding to bacterial enzymes or receptors.
  • Case Study : A study demonstrated that related compounds showed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 μg/mL .

2. Anti-cancer Properties
Preliminary research suggests potential anti-cancer activity:

  • Research Findings : Compounds with structural similarities have shown promise in inhibiting tumor cell proliferation in vitro.
  • Case Study : In vitro assays indicated that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and other pathogens
Anti-cancerInduces apoptosis in cancer cell lines

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